Lactic acid is an organic compound with a wide range of applications in various fields, including food preservation, pharmaceuticals, and biodegradable plastics. It is produced by lactic acid bacteria (LAB) through the fermentation of carbohydrates and has been recognized for its antimicrobial properties, which are beneficial in inhibiting the growth of pathogenic bacteria in food systems34. The interest in lactic acid has grown due to its role as a natural preservative and its potential health benefits when used as a probiotic210.
Lactic acid has been shown to permeabilize the outer membrane of Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica serovar Typhimurium, thereby disrupting their physiological functions1. This permeabilization facilitates the entry of other antimicrobial substances, enhancing their effectiveness. The action of lactic acid is partly neutralized by the presence of magnesium ions, which suggests that its activity may be related to the displacement of stabilizing cations from the outer membrane1. Additionally, lactic acid can cause the release of lipopolysaccharides from the bacterial outer membrane, further compromising the integrity of the cell1. The antibacterial mechanism of lactic acid also includes the disruption of the cytoplasmic membrane, leading to leakage of proteins and morphological changes in bacterial cells7.
Lactic acid bacteria and their metabolic products are extensively used in the food industry for the production of fermented foods, such as dairy products and alcoholic beverages23. The antimicrobial compounds produced by LAB, including lactic acid, have been successfully applied to food systems to prevent the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life of food products4. The metabolic characteristics of LAB also allow for the improvement of flavor profiles and the enhancement of nutritional value in foods5.
LAB and their metabolites have been implicated in various bioprocessing roles, with some strains exhibiting probiotic properties that may impact general health and well-being10. The genomic features of LAB provide insights into their fermentative roles and potential probiotic activities within complex microbial ecosystems10. Moreover, lactic acid has been associated with the production of biogenic amines, which are important for food quality and safety, although their accumulation can have toxic effects on humans6.
Lactic acid serves as a valuable bio-based solvent for promoting organic reactions, offering advantages such as bio-based origin, synthetic efficiency, and recyclability9. It is also a key commodity chemical in the manufacture of biodegradable plastics, with efficient strategies developed for its production from biomass through alkaline hydrolysis in superheated water8.
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